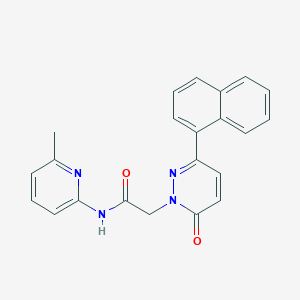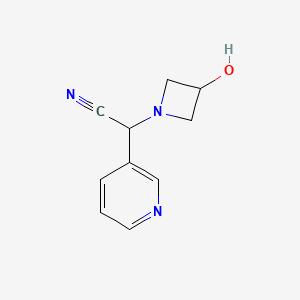
(2-Ethoxynaphthalen-1-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a solution of the compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-ethoxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-ethoxynaphthalene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Ethoxynaphthalene+Zinc Bromide→(2-Ethoxynaphthalen-1-yl)zinc Bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.50 M.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethoxynaphthalen-1-yl)zinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules.
Common Reagents and Conditions:
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, dimethylformamide.
Conditions: Inert atmosphere (argon or nitrogen), moderate temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
(2-Ethoxynaphthalen-1-yl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Preparation of bioconjugates and probes for biological studies.
Medicine: Development of drug candidates through the synthesis of bioactive compounds.
Industry: Production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of (2-ethoxynaphthalen-1-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with the organic halide in the presence of a catalyst to form the desired carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
- (2-Methoxynaphthalen-1-yl)zinc bromide
- (2-Butoxynaphthalen-1-yl)zinc bromide
- (2-Phenoxynaphthalen-1-yl)zinc bromide
Comparison: (2-Ethoxynaphthalen-1-yl)zinc bromide is unique due to the ethoxy group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to its methoxy and butoxy analogs, the ethoxy group provides a balance between electron-donating and steric effects, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C12H11BrOZn |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-ethoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C12H11O.BrH.Zn/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NYRICYRFCBLTDH-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


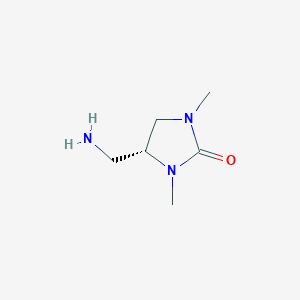
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
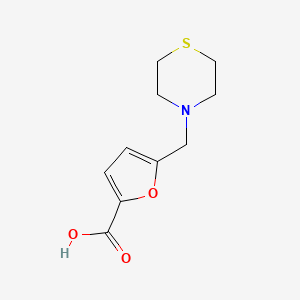

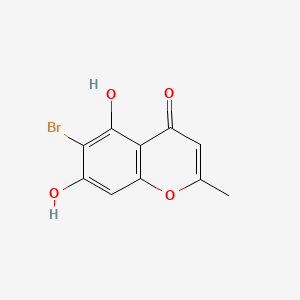


![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)


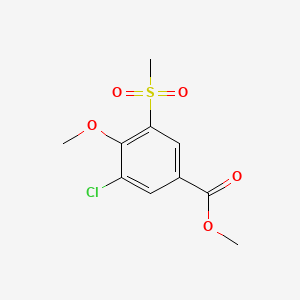
![(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)methanol](/img/structure/B14883973.png)
